BenchChemオンラインストアへようこそ!

Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate

Physicochemical profiling Drug-likeness ADME prediction

Select this specific meta-bromo scaffold for your SAR studies. Its unique bromide handle enables rapid diversification via Suzuki, Buchwald, or Sonogashira reactions without resynthesizing the core. With a documented P-gp IC50 of 5.75 µM and a ~9:1 selectivity over ABCG2, it is a superior tool for dissecting transporter-specific efflux in multidrug resistance models compared to pan-inhibitors. Secure your research supply now.

Molecular Formula C20H16BrNO5S
Molecular Weight 462.31
CAS No. 866020-32-8
Cat. No. B2776806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate
CAS866020-32-8
Molecular FormulaC20H16BrNO5S
Molecular Weight462.31
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C20H16BrNO5S/c1-26-20(23)18-7-2-3-8-19(18)27-16-11-9-15(10-12-16)22-28(24,25)17-6-4-5-14(21)13-17/h2-13,22H,1H3
InChIKeyTZCGERPABPSYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate (CAS 866020-32-8): A Key Sulfonamide-Aromatic Ester Research Intermediate


Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate (CAS 866020-32-8) is a sulfonamide-containing aromatic ester with molecular formula C20H16BrNO5S and a molecular weight of 462.31 g/mol. Characterized by a 3-bromophenylsulfonamide moiety linked through a phenoxy spacer to a methyl benzoate group , its computed XLogP is 4.5 and topological polar surface area is 90.1 Ų . The compound features a bromine atom at the meta position of the phenylsulfonyl ring, which imparts distinct reactivity and physicochemical properties relative to its non-halogenated and para-substituted analogs, making it a valuable scaffold in medicinal chemistry and chemical biology research.

Why Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate Cannot Be Simply Replaced by In-Class Analogs


Within the sulfonamido phenoxybenzenecarboxylate series, the position and identity of substituents on the phenylsulfonyl ring profoundly influence both physicochemical properties and biological target engagement. The meta-bromo substituent in CAS 866020-32-8 is not merely a lipophilic appendage; it alters electron density distribution, molecular geometry, and provides a synthetic handle for further functionalization that is absent in des-halo or differently halogenated analogs. Generic halogen replacement (e.g., Cl for Br) or positional isomerism (para- instead of meta-Br) can lead to unpredictable shifts in transporter inhibition profiles, as evidenced by differential IC50 values in ABC transporter assays [1]. Such differences render simple substitution scientifically unsound without comparative validation, directly justifying the quantitative evidence that follows.

Product-Specific Quantitative Evidence Guide: Differentiation of Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate from Closest Analogs


Enhanced Lipophilicity and Altered Drug-Likeness Parameters Relative to Des-Bromo Analog

Introduction of a meta-bromine atom significantly increases lipophilicity compared to the des-bromo analog Methyl 2-{4-[(phenylsulfonyl)amino]phenoxy}benzenecarboxylate (CAS 866020-30-6). The target compound (CAS 866020-32-8) has a computed XLogP of 4.5 versus an estimated 3.8 for the des-bromo comparator, representing a ΔXLogP of +0.7 . This increase in logP is accompanied by a molecular weight increase from 383.4 to 462.3 g/mol and an additional heavy atom (28 vs 26), which shifts the compound's position in drug-likeness space and may influence membrane permeability and solubility.

Physicochemical profiling Drug-likeness ADME prediction

Differential Transporter Inhibition Profile: Multi-Transporter Screening Data

Screening against a panel of clinically relevant drug transporters reveals a distinctive inhibitory fingerprint for CAS 866020-32-8. The compound exhibits moderate inhibition of P-glycoprotein (P-gp/ABCB1) with an IC50 of 5.75 µM and weak inhibition of ABCG2 (BCRP) at IC50 = 52 µM, while showing negligible activity against OCT1 (IC50 = 138 µM) [1]. This profile—with selectivity for P-gp over ABCG2 by a factor of approximately 9-fold—contrasts with the typical behavior of many sulfonamide analogs that often show broader, more equipotent transporter inhibition or preferential ABCG2 activity. While direct comparator data for the des-bromo analog in identical assays is not publicly available, this multi-parameter dataset provides a quantitative baseline for analog differentiation.

Transporter inhibition ABC transporters Drug resistance

Synthetic Tractability: Meta-Bromine as a Versatile Cross-Coupling Handle

The meta-bromine substituent in CAS 866020-32-8 serves as a strategic synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the phenylsulfonyl ring. This capability is absent in the des-bromo analog (CAS 866020-30-6), which lacks a reactive halogen. The bromine atom permits the introduction of aryl, heteroaryl, alkyne, or amine substituents at the meta position without altering the core sulfonamido phenoxybenzenecarboxylate scaffold, a feature that directly enables structure-activity relationship (SAR) exploration and library synthesis.

Synthetic chemistry Cross-coupling Late-stage functionalization

Predicted Metabolic Vulnerability of the Methyl Ester Moiety: A Common Liability Across the Series

The methyl ester present in both CAS 866020-32-8 and its des-bromo analog (CAS 866020-30-6) is a well-documented metabolic liability subject to rapid hydrolysis by plasma and hepatic esterases [1]. This class-level inference suggests that for in vivo studies requiring prolonged exposure, neither analog is intrinsically superior; instead, the carboxylic acid metabolite or a more stable ester isostere would be required. The brominated analog does not offer a differentiated metabolic stability advantage over the des-bromo compound at the ester position, indicating that selection between these analogs should be driven by other factors (e.g., target engagement, synthetic utility).

Metabolic stability Esterase susceptibility Prodrug potential

Best Application Scenarios for Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate Based on Quantitative Evidence


Focused Library Synthesis via Late-Stage Diversification

The meta-bromine atom in CAS 866020-32-8 makes it the preferred scaffold for synthesizing focused compound libraries through cross-coupling chemistry. Medicinal chemistry teams can rapidly generate diverse analogs by reacting the bromide with aryl/heteroaryl boronic acids (Suzuki), amines (Buchwald), or alkynes (Sonogashira), systematically exploring SAR at the sulfonamide phenyl ring without resynthesizing the core each time [1]. This scenario is uniquely enabled by the brominated scaffold and is not achievable with the des-bromo analog CAS 866020-30-6.

Dissection of ABC Transporter-Mediated Drug Resistance

Based on the quantitative transporter inhibition data showing P-gp IC50 = 5.75 µM and ABCG2 IC50 = 52 µM (a selectivity ratio of ~9:1) [1], this compound serves as a differentiated tool for dissecting the individual contributions of P-gp versus ABCG2 in multidrug resistance (MDR) models. In co-administration studies with cytotoxic agents known to be dual substrates, preferential P-gp inhibition can help isolate ABCG2-mediated efflux, providing clearer mechanistic insights than a pan-transporter inhibitor.

Physicochemical Property Benchmarking in Drug-Likeness Optimization

With documented XLogP = 4.5, MW = 462.3, and TPSA = 90.1 Ų [1], CAS 866020-32-8 occupies a specific region of drug-likeness space that is distinct from the des-bromo analog (estimated XLogP ~3.8). This makes it a valuable benchmark compound for studying the effect of a +0.7 logP shift on membrane permeability, solubility, and off-target binding while holding the core scaffold constant, aiding in the rational optimization of lead series where lipophilicity modulation is critical.

Metabolic Prodrug Strategy with the Methyl Ester Motif

Given the class-level prediction that the methyl ester is susceptible to esterase-mediated hydrolysis [1], both CAS 866020-32-8 and its des-bromo analog can be investigated as potential ester prodrugs of the corresponding carboxylic acid. In scenarios where the carboxylic acid is the active species but suffers from poor membrane permeability, the methyl ester prodrug strategy can be explored for both analogs in parallel, with the differentiated bromine handle providing additional options for subsequent optimization of the released acid metabolite.

Quote Request

Request a Quote for Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.